Pharmacopoeial Designation Defines Unique Analytical Identity vs. Other Entecavir Impurities
8-Methoxy Entecavir is explicitly designated as 'Entecavir EP Impurity E' by the European Pharmacopoeia and is recognized as such by the USP, differentiating it from other process-related impurities like Entecavir Impurity A, F, or others [1]. This official designation is not a generic descriptor but a specific regulatory identity that mandates its use as the reference standard for that particular impurity. Other Entecavir impurities, even if structurally similar (e.g., a different substitution site or functional group), are designated with different letters (A, B, C, etc.) and have different CAS numbers (e.g., Entecavir EP Impurity F is CAS 649761-24-0) . This is a critical differentiator, as an analytical method validated with the wrong impurity standard will fail regulatory audit.
| Evidence Dimension | Regulatory Identity and Intended Analytical Use |
|---|---|
| Target Compound Data | Designated as Entecavir EP Impurity E / 8-Methoxy Entecavir (USP); CAS 2349444-69-3 |
| Comparator Or Baseline | Other Entecavir impurities (e.g., Impurity A: CAS 188399-46-4; Impurity F: CAS 649761-24-0) |
| Quantified Difference | Different pharmacopoeial designation (E vs. A, B, C, F, etc.) and distinct CAS registry numbers |
| Conditions | Regulatory framework defined by EP and USP monographs for Entecavir drug substance and product |
Why This Matters
Procuring the correct EP-specified impurity standard is non-negotiable for regulatory compliance; using a different impurity will result in method validation failure and potential rejection of drug applications.
- [1] SynZeal. (n.d.). Entecavir EP Impurity E | 2349444-69-3. Retrieved from https://www.synzeal.com/br/entecavir-ep-impurity-e View Source
